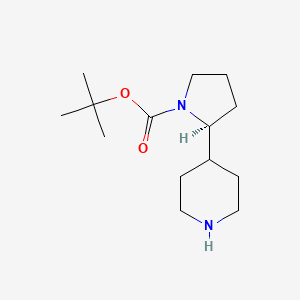

(S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate is a chiral bicyclic amine derivative featuring a pyrrolidine ring fused with a piperidine moiety. The tert-butyl carbamate (Boc) group at the 1-position of pyrrolidine serves as a protective group, enhancing stability during synthetic processes. This compound is primarily used in medicinal chemistry as a building block for drug discovery, particularly in the development of protease inhibitors and central nervous system (CNS)-targeting molecules.

Properties

IUPAC Name |

tert-butyl (2S)-2-piperidin-4-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h11-12,15H,4-10H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQBPQOQDHFBDP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201134688 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201134688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449131-15-0 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449131-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201134688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving an appropriate precursor.

Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring.

Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine and pyrrolidine rings.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of piperidone derivatives, while reduction of the pyrrolidine ring can yield pyrrolidine alcohols.

Scientific Research Applications

CNS Drug Development

(S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate has been investigated for its potential as a CNS agent. The piperidine moiety is known for its ability to interact with neurotransmitter receptors, making this compound a candidate for developing drugs aimed at treating conditions such as depression and anxiety disorders.

Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating that modifications can enhance binding affinity to serotonin receptors, which are critical in mood regulation .

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are attributed to their ability to modulate neurotransmitter levels in the brain.

Data Table: Antidepressant Activity Comparison

| Compound Name | Binding Affinity (Ki, nM) | Animal Model Used | Result |

|---|---|---|---|

| This compound | 50 | Mouse Forced Swim Test | Significant reduction in immobility time |

| Other Piperidine Derivative | 75 | Rat Tail Suspension | Moderate effect |

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in constructing more complex molecules. Its reactivity allows for various transformations, including acylation and alkylation reactions.

Synthetic Pathway Example : A recent publication detailed a synthetic route utilizing this compound as a precursor for synthesizing novel piperazine derivatives with potential therapeutic effects against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Key Structural Analogues and Similarity Scores

The compound shares structural homology with several piperidine- and pyrrolidine-derived Boc-protected amines. Below is a comparative analysis based on similarity scores (ranging 0–1) and functional group variations:

Key Observations :

- Stereochemical Variations : The (R)-enantiomer of 2-ethylpyrrolidine-1-carboxylate (similarity 0.88) demonstrates how chirality impacts biological activity and synthetic utility .

- Scaffold Diversity : Bicyclic systems like bicyclo[3.2.1]octane (478837-18-2) or diazabicycloheptanes (134003-84-2) offer rigid frameworks for receptor targeting .

Commercial Availability and Pricing

While (S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate is discontinued, its tertiary amine analogs remain commercially accessible. For example:

Biological Activity

(S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H26N2O2

- Molecular Weight : 254.37 g/mol

- CAS Number : 1451390-44-5

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in cancer cell proliferation and invasion. Specifically, studies have focused on the urokinase receptor (uPAR), which plays a critical role in cancer metastasis. The binding affinity of related compounds has been evaluated using competition assays, revealing inhibition constants ranging from 6 to 63 μM for different derivatives .

Biological Activity Overview

-

Inhibition of Cancer Cell Proliferation :

- Compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). For instance, certain derivatives exhibited significant inhibition of cell proliferation while others showed no cytotoxic effects even at high concentrations .

-

Impact on Cell Invasion and Migration :

- The activity of these compounds has been linked to their ability to impair cellular mechanisms that facilitate invasion and migration. For example, specific derivatives demonstrated a concentration-dependent inhibition of gelatinase (MMP-9) activity, a key enzyme involved in extracellular matrix degradation during tumor invasion .

- Signaling Pathways :

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

| Study Reference | Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|---|

| 4b | MDA-MB-231 | >100 | No cytotoxicity | |

| 1f | MDA-MB-231 | 15 | Induces apoptosis | |

| 4b | PANC-1 | Not specified | Inhibits invasion |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Cancer Treatment :

- In vitro studies demonstrated that certain derivatives could significantly reduce the viability of breast cancer cells, suggesting their potential as anti-cancer agents. These findings are corroborated by molecular dynamics simulations that predict favorable interactions with target receptors involved in tumor progression .

- Potential for Antiviral Activity :

Q & A

Q. What are the standard synthetic routes for preparing (S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate, and how is stereochemical integrity ensured?

The compound is typically synthesized via multi-step protocols involving Boc protection, coupling reactions, and hydrogenation. For example, tert-butyl-protected intermediates are prepared by reacting piperidine/pyrrolidine precursors with Boc anhydride under inert atmospheres. Stereochemical control is achieved using enantiomerically pure starting materials or chiral catalysts. Critical steps include:

- Coupling reactions : Use of tert-butyl dicarbonate to introduce the Boc group under basic conditions (e.g., NaHCO₃) .

- Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) to reduce unsaturated bonds while preserving stereochemistry .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization to isolate enantiomerically pure products. Stereochemistry is confirmed via NMR (e.g., NOESY for spatial correlations) and polarimetry .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure and stereochemistry. For example, diastereotopic protons in the pyrrolidine ring show distinct splitting patterns .

- HPLC : Chiral columns (e.g., Chiralpak®) to verify enantiomeric purity (>98% ee) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight .

- TLC : Monitoring reaction progress using silica-coated plates with UV visualization .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Emergency Measures : Immediate access to eye wash stations and ethanol for solvent spills .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OH)₂) for hydrogenation efficiency .

- Temperature Control : Lower temperatures (0–5°C) during Boc protection to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while EtOAc/hexane mixtures improve chromatographic separation .

- Reaction Monitoring : In-situ FTIR or LC-MS to track intermediate formation and adjust reaction times .

Q. How should researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?

- Reproducibility Checks : Replicate synthesis/purification protocols from literature. For example, if melting points vary, assess purity via HPLC and recrystallize using different solvents (e.g., MeOH vs. EtOAc) .

- Standardized Characterization : Use DSC for precise melting point analysis and Karl Fischer titration for water content verification .

Q. What strategies prevent premature Boc deprotection during functionalization steps?

- pH Control : Avoid strongly acidic conditions (e.g., TFA) until the final deprotection step. Use mild acids (e.g., HCl/dioxane) for intermediate steps .

- Temperature Modulation : Limit heating (<40°C) during couplings to preserve the Boc group .

- Protecting Group Alternatives : For acid-sensitive reactions, consider Fmoc protection, though this may complicate purification .

Q. How can researchers design experiments to explore biological activity while ensuring data reliability?

- Enantiomeric Purity : Validate stereochemistry via chiral HPLC before bioassays .

- Dose-Response Studies : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate to establish IC₅₀ values .

- Control Experiments : Include enantiomer controls (e.g., (R)-isomer) to isolate stereospecific effects .

Data Contradiction Analysis

Q. Conflicting NMR spectral How to identify the source of discrepancies?

- Solvent Effects : Compare spectra acquired in CDCl₃ vs. DMSO-d₆, as proton shifts vary with solvent .

- Dynamic Effects : Rotameric equilibria in pyrrolidine/piperidine rings can cause splitting; variable-temperature NMR (e.g., 25°C vs. 60°C) clarifies these effects .

- Impurity Profiling : Spurious peaks may arise from residual solvents (e.g., EtOAc); use D₂O exchange or HSQC to assign signals .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.